molecular formula C11H13BrO2 B3185219 3-Bromo-4-isobutylbenzoic acid CAS No. 1131615-07-0

3-Bromo-4-isobutylbenzoic acid

Cat. No.: B3185219
CAS No.: 1131615-07-0
M. Wt: 257.12 g/mol
InChI Key: MQBZECJSZOHFRP-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutylbenzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isobutyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isobutylbenzoic acid typically involves the bromination of 4-isobutylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction conditions usually involve refluxing the mixture in a suitable solvent like acetic acid or carbon tetrachloride. The bromination occurs selectively at the meta position relative to the carboxyl group due to the electron-withdrawing nature of the carboxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated bromine addition, and efficient separation and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isobutylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The isobutyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of 3-substituted-4-isobutylbenzoic acids.

    Reduction: Formation of 3-bromo-4-isobutylbenzyl alcohol or 3-bromo-4-isobutylbenzaldehyde.

    Oxidation: Formation of 3-bromo-4-carboxybenzoic acid.

Scientific Research Applications

3-Bromo-4-isobutylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of an isobutyl group.

    3-Bromo-4-ethylbenzoic acid: Similar structure but with an ethyl group instead of an isobutyl group.

    3-Bromo-4-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of an isobutyl group.

Uniqueness

3-Bromo-4-isobutylbenzoic acid is unique due to the presence of the isobutyl group, which can impart different steric and electronic effects compared to other alkyl-substituted benzoic acids. These effects can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-4-(2-methylpropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBZECJSZOHFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660786
Record name 3-Bromo-4-(2-methylpropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-07-0
Record name 3-Bromo-4-(2-methylpropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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